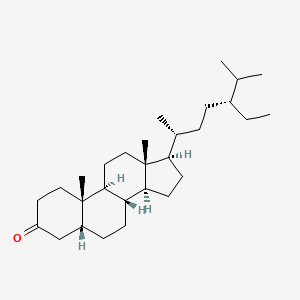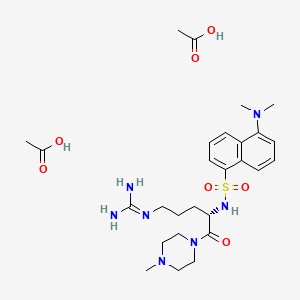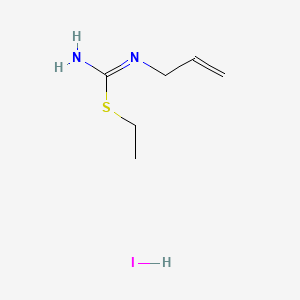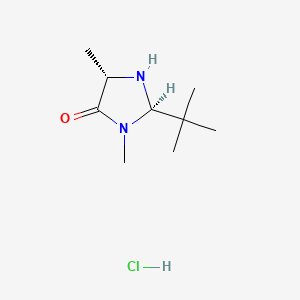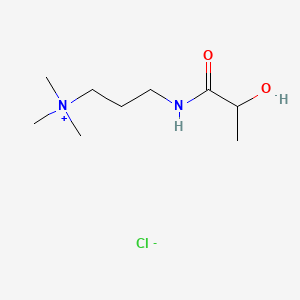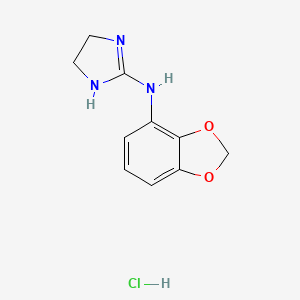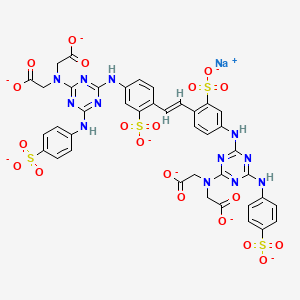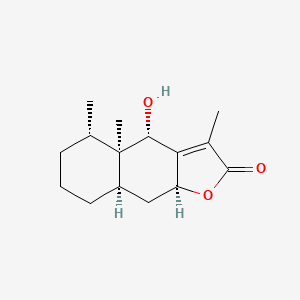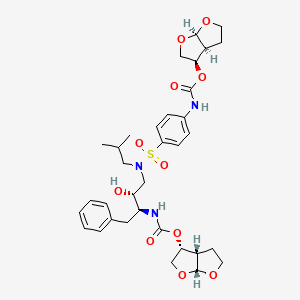
Thiourea, N,N'-bis(3-(trichloromethyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N,N’-bis(3-(trichloromethyl)phenyl)-, is a compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse applications in organic synthesis, catalysis, and medicinal chemistry. This particular compound is characterized by the presence of two trichloromethylphenyl groups attached to the nitrogen atoms of the thiourea moiety, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N,N’-bis(3-(trichloromethyl)phenyl)- typically involves the reaction of 3-(trichloromethyl)aniline with thiophosgene in the presence of a base. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with another equivalent of 3-(trichloromethyl)aniline to form the desired thiourea derivative. The reaction conditions usually involve moderate temperatures and the use of solvents such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea, N,N’-bis(3-(trichloromethyl)phenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of amines or thiols, depending on the reducing agent used.
Substitution: The trichloromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Substituted thiourea derivatives.
Applications De Recherche Scientifique
Thiourea, N,N’-bis(3-(trichloromethyl)phenyl)- has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including Michael additions, aldol reactions, and cycloadditions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antibacterial activities.
Industry: Utilized in the synthesis of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Thiourea, N,N’-bis(3-(trichloromethyl)phenyl)- involves its ability to form hydrogen bonds with substrates, thereby stabilizing transition states and facilitating various chemical transformations. The compound can also act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets include enzymes, receptors, and other biological macromolecules, where it can modulate their activity through covalent or non-covalent interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea, N,N’-bis(3,5-bis(trifluoromethyl)phenyl)-: Known for its use as a hydrogen-bond donor in organocatalysis.
Thiourea, N,N’-bis(4-methylphenyl)-: Used in the synthesis of pharmaceuticals and agrochemicals.
Thiourea, N,N’-bis(2-chlorophenyl)-: Investigated for its potential as an anticancer agent.
Uniqueness
Thiourea, N,N’-bis(3-(trichloromethyl)phenyl)- is unique due to the presence of trichloromethyl groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it a valuable compound in various chemical and biological applications .
Propriétés
Numéro CAS |
93487-26-4 |
|---|---|
Formule moléculaire |
C15H10Cl6N2S |
Poids moléculaire |
463.0 g/mol |
Nom IUPAC |
1,3-bis[3-(trichloromethyl)phenyl]thiourea |
InChI |
InChI=1S/C15H10Cl6N2S/c16-14(17,18)9-3-1-5-11(7-9)22-13(24)23-12-6-2-4-10(8-12)15(19,20)21/h1-8H,(H2,22,23,24) |
Clé InChI |
XBMWAHXMJFTRMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=S)NC2=CC=CC(=C2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


